molecular formula C8H11N3O2S B131965 Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate CAS No. 776-53-4

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B131965
CAS No.: 776-53-4
M. Wt: 213.26 g/mol
InChI Key: QINRQIZOBCQKAZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: is an organic compound with the molecular formula C8H11N3O2S and a molecular weight of 213.26 g/mol . It is a white crystalline solid that is soluble in some organic solvents . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate involves the reaction of 2-amino-4-oxopyrimidine with methylthiol . This reaction is followed by neutralization with sodium carbonate and esterification to obtain the target compound . The reaction conditions typically include heating and the use of solvents like ethanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Scientific Research Applications

Chemistry: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pyrimidine derivatives with potential biological activities .

Biology and Medicine: This compound has been studied for its potential anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its role as an intermediate makes it valuable for producing various active ingredients .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methylthio groups contribute to its reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11N3O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINRQIZOBCQKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278699
Record name Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate
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Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-53-4
Record name 5-Pyrimidinecarboxylic acid, 4-amino-2-(methylthio)-, ethyl ester
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Record name Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate
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Record name ETHYL 4-AMINO-2-(METHYLTHIO)-5-PYRIMIDINECARBOXYLATE
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Synthesis routes and methods I

Procedure details

To a suspension of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (25 g) in ethanol (200 mL) was added 30% ammonium hydroxide (38 mL). After stirring 5 hours at room temperature, the reaction was concentrated in vacuo. The residue was suspended in water and filtered. The filter pad, washed with water then diethyl ether, gave 17.68 g of the title compound, CIMS (1% NH3 in CH4): 242=M+ +C2H5, 214=M+ +H (Base), 213=M+, 168=M+ -OEt.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add concentrated ammonium hydroxide (335 mL, 8.60 mol) to a vigorously stirred suspension of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (200 g, 860 mmol) in ethanol (EtOH) (450 mL) and allow to stir overnight. Collect the solids by filtration, rinse with EtOH (2×100 mL) and H2O (3×200 mL) and dry in a vacuum oven (65-70° C.) overnight to afford the title compound (164.4 g, 90% yield) as a white solid. MS (m/z): 214.1 (M+1).
Quantity
335 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

Iodomethane (2.6 g, 18 mmol) was added to the hot solution (˜50° C.) of ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (3.0 g, 15 mmol) in N,N-dimethylformamide (150 mL) and stirred at room temperature for 20 min. Solvent was removed in vacuo and the solid residue was washed by water. After dried in vacuo, desired product was obtained as a white solid (3.1 g, 97%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

140 ml of a 20% NH4OH solution was added to a suspension of 50.7 g of ethyl 4-chloro-2-(methylthio)pyrimidin-5-carboxylate in 400 ml of EtOH over 20 minutes, keeping the temperature at about 20° C. After stirring for 20 hours at ambient temperature, the reaction medium was concentrated under vacuum almost to dryness, then the residue was taken up in 350 ml of water, stirred for 20 minutes, filtered, and washed with 3×60 ml of water then vacuum dried in the presence of P2O5. A white solid was obtained: MP=134-135° C., m=39.9 g.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50.7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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